An In-Depth Technical Guide to 4'-Chloro-2,2-dimethylbutyrophenone: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 4'-Chloro-2,2-dimethylbutyrophenone: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 4'-Chloro-2,2-dimethylbutyrophenone. This halogenated aromatic ketone serves as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other bioactive molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed experimental protocols, mechanistic insights, and a survey of its synthetic utility.
Introduction
4'-Chloro-2,2-dimethylbutyrophenone is a synthetic aromatic ketone characterized by a chlorophenyl group attached to a carbonyl, which is further bonded to a sterically hindered 2,2-dimethylbutyl moiety. The presence of three key functional elements—the reactive carbonyl group, the synthetically versatile aryl chloride, and the bulky t-butyl-like group—makes this molecule a valuable building block for creating complex molecular architectures. The chlorine atom on the aromatic ring can be readily functionalized through various cross-coupling reactions, while the ketone offers a site for nucleophilic attack and further derivatization. The 2,2-dimethylpropyl group provides steric bulk, which can be strategically employed to influence the conformational properties and biological activity of target molecules. This guide will delve into the fundamental chemical characteristics of this compound, provide a detailed protocol for its synthesis, explore its reactivity, and discuss its potential applications in medicinal chemistry and beyond.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in a laboratory setting. The key properties of 4'-Chloro-2,2-dimethylbutyrophenone are summarized below.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅ClO | Inferred from structure |
| Molecular Weight | 210.70 g/mol | Inferred from structure |
| Appearance | Likely a solid or oil | - |
| Boiling Point | Not explicitly stated | - |
| Melting Point | Not explicitly stated | - |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, diethyl ether, ethyl acetate) | General chemical knowledge |
Spectroscopic Data
2.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.85 | Doublet | 2H | Aromatic protons ortho to the carbonyl group |
| ~ 7.45 | Doublet | 2H | Aromatic protons meta to the carbonyl group |
| ~ 2.90 | Singlet | 2H | -CH₂- group adjacent to the carbonyl |
| ~ 1.10 | Singlet | 9H | Three equivalent -CH₃ groups |
2.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon NMR spectrum will provide information on the different carbon environments within the molecule.
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 200 | Carbonyl carbon (C=O) |
| ~ 138 | Aromatic carbon attached to the carbonyl group |
| ~ 136 | Aromatic carbon bearing the chlorine atom |
| ~ 130 | Aromatic carbons ortho to the carbonyl group |
| ~ 128 | Aromatic carbons meta to the carbonyl group |
| ~ 50 | -CH₂- group adjacent to the carbonyl |
| ~ 32 | Quaternary carbon of the 2,2-dimethylpropyl group |
| ~ 28 | Carbon atoms of the three methyl groups |
2.2.3. Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying key functional groups.
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~ 3100-3000 | Aromatic C-H stretch | Medium |
| ~ 2960-2850 | Aliphatic C-H stretch | Strong |
| ~ 1685 | Carbonyl (C=O) stretch | Strong |
| ~ 1600, 1480 | Aromatic C=C stretch | Medium |
| ~ 830 | para-substituted C-H bend | Strong |
| ~ 750 | C-Cl stretch | Medium |
2.2.4. Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Fragment |
| 210/212 | [M]⁺ and [M+2]⁺ (due to ³⁵Cl and ³⁷Cl isotopes) |
| 139/141 | [ClC₆H₄CO]⁺ |
| 111/113 | [ClC₆H₄]⁺ |
| 57 | [C(CH₃)₃]⁺ |
Synthesis of 4'-Chloro-2,2-dimethylbutyrophenone
The most common and efficient method for the synthesis of 4'-Chloro-2,2-dimethylbutyrophenone is through a Friedel-Crafts acylation reaction. This involves the reaction of chlorobenzene with 2,2-dimethylbutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Reaction Scheme
Caption: Friedel-Crafts acylation for the synthesis of 4'-Chloro-2,2-dimethylbutyrophenone.
Detailed Experimental Protocol
This protocol is adapted from the synthesis of the analogous 4'-bromo derivative and should provide a good starting point for optimization.
Materials:
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Chlorobenzene
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2,2-Dimethylbutyryl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (DCM)
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Ice
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer
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Dropping funnel
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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Setup: Equip a dry round-bottom flask with a magnetic stirrer and a dropping funnel. Place the flask under an inert atmosphere.
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Catalyst Suspension: To the flask, add anhydrous dichloromethane and cool it to 0 °C using an ice bath. Carefully add anhydrous aluminum chloride (1.2 equivalents) to the DCM with stirring to form a suspension.
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Acyl Chloride Addition: Slowly add 2,2-dimethylbutyryl chloride (1.1 equivalents) to the stirred suspension, maintaining the temperature at 0 °C.
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Aromatic Substrate Addition: Add chlorobenzene (1.0 equivalent) dropwise to the reaction mixture via the dropping funnel, ensuring the temperature does not rise above 5 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 1 M HCl to quench the reaction and decompose the aluminum chloride complex.
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Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
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Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by vacuum distillation.
Chemical Reactivity and Synthetic Applications
The chemical reactivity of 4'-Chloro-2,2-dimethylbutyrophenone is primarily governed by its three main functional components: the carbonyl group, the aryl chloride, and the α-protons of the ketone.
Reactivity of the Carbonyl Group
The ketone functionality is susceptible to a variety of nucleophilic addition reactions, reductions, and condensations.
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Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
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Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into an alkene.
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Condensation Reactions: The α-protons, although sterically hindered, can participate in aldol-type condensation reactions under strong basic conditions.
Reactivity of the Aryl Chloride
The chlorine atom on the aromatic ring is a versatile handle for introducing further molecular complexity through various cross-coupling reactions.
Caption: Key cross-coupling reactions involving the aryl chloride of 4'-Chloro-2,2-dimethylbutyrophenone.
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Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with boronic acids or esters allows for the formation of a new carbon-carbon bond, leading to the synthesis of biaryl ketones. These motifs are prevalent in many biologically active compounds.
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Heck Reaction: Reaction with alkenes in the presence of a palladium catalyst provides access to stilbene and cinnamate derivatives, which are of interest in medicinal chemistry and materials science.
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Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and copper, yields aryl-alkynyl ketones. These are valuable intermediates for the construction of heterocyclic systems and conjugated materials.
Application in the Synthesis of Bioactive Molecules
Halogenated butyrophenones are valuable precursors in the synthesis of various bioactive scaffolds.
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Synthesis of a Potential Atypical Antipsychotic Agent: A structurally related compound, 4-chloro-4'-fluorobutyrophenone, has been used in the synthesis of a diazepane analog of haloperidol. This highlights the potential of 4'-Chloro-2,2-dimethylbutyrophenone as a key intermediate in the development of novel central nervous system (CNS) active agents.
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Precursor for Chalcones, Thiazoles, and Pyrimidines: The ketone functionality can undergo Claisen-Schmidt condensation with aromatic aldehydes to form chalcones. These chalcones can then be used to synthesize a variety of heterocyclic compounds such as pyrimidines and thiazoles, which are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 4'-Chloro-2,2-dimethylbutyrophenone.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
4'-Chloro-2,2-dimethylbutyrophenone is a versatile and valuable intermediate in organic synthesis. Its unique combination of a reactive carbonyl group, a functionalizable aryl chloride, and a sterically demanding alkyl chain provides chemists with a powerful tool for the construction of complex and potentially bioactive molecules. The synthetic routes and reactivity patterns outlined in this guide demonstrate its potential as a key building block in drug discovery and materials science. Further exploration of its chemical properties and applications is warranted to fully unlock its synthetic potential.
References
- Friedel-Crafts Acylation: For a general overview of the Friedel-Crafts acylation reaction, its mechanism, and applications. (Source: Organic Chemistry textbooks and review articles on the topic).
- Synthesis of 4'-Bromo-2,2-dimethylbutyrophenone: A detailed protocol for a closely related compound that can be adapted for the synthesis of the chloro-derivative.
- Cross-Coupling Reactions: For detailed information on Suzuki-Miyaura, Heck, and Sonogashira reactions. (Source: Comprehensive Organic Transformations by Richard C. Larock and other advanced organic chemistry textbooks).
- Application in Antipsychotic Drug Synthesis: A publication detailing the use of a similar butyrophenone in the synthesis of a potential antipsychotic agent. (Source: Journal of Medicinal Chemistry or similar peer-reviewed journals).
- Synthesis of Bioactive Heterocycles: For information on the synthesis of chalcones, thiazoles, and pyrimidines from acetophenone derivatives. (Source: Various publications in the field of medicinal and heterocyclic chemistry).
